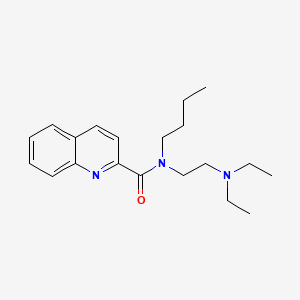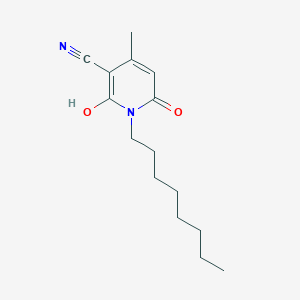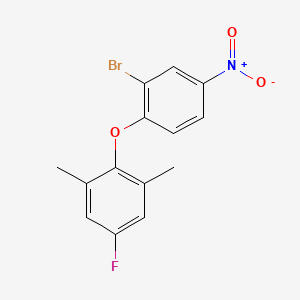
11,14-Dithiatetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,14-Dithiatetracosane is an organic compound with the molecular formula C22H46S2 It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,14-Dithiatetracosane typically involves the reaction of decane with 1,2-dichloroethane in the presence of a base, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes where the reactants are combined in reactors designed to handle the specific requirements of the reaction. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11,14-Dithiatetracosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of sulfur-containing organic molecules.
Biology: Research into its interactions with biological systems can provide insights into the behavior of sulfur compounds in living organisms.
Industry: Used in the development of materials with unique properties, such as lubricants or surfactants.
Wirkmechanismus
The mechanism by which 11,14-Dithiatetracosane exerts its effects involves interactions with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetracosane: A hydrocarbon with a similar chain length but without sulfur atoms.
Dodecyl sulfide: A shorter chain sulfur-containing compound.
Hexadecyl sulfide: Another sulfur-containing compound with a different chain length.
Uniqueness: 11,14-Dithiatetracosane is unique due to the specific positioning of its sulfur atoms within a long hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
60810-43-7 |
|---|---|
Molekularformel |
C22H46S2 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
1-(2-decylsulfanylethylsulfanyl)decane |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
NJNNTWRBFGHMTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSCCSCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)


![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)





![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)



